molecular formula C24H31N3S3 B13134897 N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide

N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide

Cat. No.: B13134897
M. Wt: 457.7 g/mol
InChI Key: PNGCVLOQMZXTRG-UHFFFAOYSA-N
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Description

N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide is a complex organic compound that features a thiazolidine ring, a phenylpiperidine moiety, and a carbothioamide group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide typically involves multiple steps, starting with the preparation of the phenylpiperidine moiety. This can be achieved through the reaction of piperidine with a phenyl halide under basic conditions. The resulting phenylpiperidine is then reacted with an ethylthio compound to introduce the ethylthio group.

The thiazolidine ring is formed through the reaction of a thioamide with a suitable aldehyde or ketone under acidic or basic conditions. The final step involves the coupling of the thiazolidine ring with the phenylpiperidine moiety, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener synthesis methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiazolidine ring can be reduced to a thiazolidine-2-thione using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine-2-thione

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide is not fully understood, but it is believed to interact with various molecular targets in the body. The phenylpiperidine moiety suggests potential activity at opioid receptors, while the thiazolidine ring may interact with enzymes or other proteins. The compound may exert its effects through modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide is unique due to the combination of its structural features, including the thiazolidine ring, phenylpiperidine moiety, and carbothioamide group. This combination of features is not commonly found in other compounds, making it a subject of interest for further research and potential therapeutic applications.

Properties

Molecular Formula

C24H31N3S3

Molecular Weight

457.7 g/mol

IUPAC Name

N-methyl-2-[4-[2-(4-phenylpiperidin-1-yl)ethylsulfanyl]phenyl]-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C24H31N3S3/c1-25-24(28)27-16-18-30-23(27)21-7-9-22(10-8-21)29-17-15-26-13-11-20(12-14-26)19-5-3-2-4-6-19/h2-10,20,23H,11-18H2,1H3,(H,25,28)

InChI Key

PNGCVLOQMZXTRG-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1CCSC1C2=CC=C(C=C2)SCCN3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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